molecular formula C24H26O B14386490 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene CAS No. 89764-58-9

1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene

Cat. No.: B14386490
CAS No.: 89764-58-9
M. Wt: 330.5 g/mol
InChI Key: YYBSHLZQKIAUAR-UHFFFAOYSA-N
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Description

1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes a phenoxybenzene core and a 4-methyl-4-phenylpentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of phenoxybenzene with 4-methyl-4-phenylpentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of gene expression, inhibition of enzyme activity, or alteration of cellular metabolism.

Comparison with Similar Compounds

    1-(4-Methyl-4-phenylpentyl)-3-phenylbenzene: Similar structure but lacks the phenoxy group.

    1-(4-Methyl-4-phenylpentyl)-4-phenoxybenzene: Similar structure with a different substitution pattern on the benzene ring.

Uniqueness: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 4-methyl-4-phenylpentyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89764-58-9

Molecular Formula

C24H26O

Molecular Weight

330.5 g/mol

IUPAC Name

1-(4-methyl-4-phenylpentyl)-3-phenoxybenzene

InChI

InChI=1S/C24H26O/c1-24(2,21-13-5-3-6-14-21)18-10-12-20-11-9-17-23(19-20)25-22-15-7-4-8-16-22/h3-9,11,13-17,19H,10,12,18H2,1-2H3

InChI Key

YYBSHLZQKIAUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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